molecular formula C11H8O4 B109895 Cerbinal CAS No. 65597-42-4

Cerbinal

Cat. No.: B109895
CAS No.: 65597-42-4
M. Wt: 204.18 g/mol
InChI Key: PNHQFFOWCUDBPX-UHFFFAOYSA-N
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Description

Cerbinal is a pseudoazulene iridoid compound isolated from the plant Gardenia jasminoides Ellis . It is known for its potent antifungal properties and has garnered interest in various scientific fields due to its unique chemical structure and biological activities.

Mechanism of Action

Target of Action

Cerbinal is a natural compound isolated from the plant species Cerbera odollam, also known as the “suicide tree” due to its potent toxicity . The primary target of this compound is believed to be the heart muscle cells, specifically the calcium ion channels within these cells . The compound acts as a cardiac glycoside toxin, disrupting the normal function of the heart by blocking these channels .

Mode of Action

This compound’s mode of action is primarily through its interaction with calcium ion channels in heart muscle cells . By blocking these channels, this compound disrupts the normal flow of calcium ions, which are crucial for the contraction and relaxation of the heart muscle. This disruption can lead to a significant alteration in the heartbeat, often resulting in fatality .

Biochemical Pathways

It is known that the compound’s action on calcium ion channels disrupts the normal functioning of the heart, leading to potentially fatal arrhythmias

Result of Action

The primary result of this compound’s action is a disruption of the normal heartbeat, leading to potentially fatal arrhythmias . This is due to the compound’s effect on calcium ion channels in heart muscle cells, which are crucial for the normal contraction and relaxation of the heart .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the plant from which this compound is derived, Cerbera odollam, is commonly found in wet, marshy areas along seashores and rivers . The specific environmental conditions in these areas could potentially influence the potency and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Cerbinal interacts with various biomolecules in biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules

Cellular Effects

This compound has been found to exhibit significant effects on various types of cells. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound was found to be not stable in the ligand-binding domain of GluR2 and induced a significant change in the structure of GluR2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cerbinal can be synthesized through several organic reactions involving the manipulation of carbonyl groups. One common method involves the reduction of carboxylic acids to aldehydes, followed by further reduction to the desired iridoid structure . The reaction conditions typically include the use of reducing agents such as lithium aluminium hydride or sodium borohydride under controlled temperatures and pressures.

Industrial Production Methods: In industrial settings, this compound is often produced through the extraction and purification from natural sources like Gardenia jasminoides. The process involves solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Cerbinal undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: The compound can be reduced to simpler iridoid structures.

    Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products: The major products formed from these reactions include various iridoid derivatives, which may exhibit different biological properties .

Scientific Research Applications

Cerbinal has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound’s uniqueness lies in its pseudoazulene iridoid structure, which imparts distinct biological activities not commonly found in other carbonyl compounds. Its potent antifungal properties and ability to inhibit specific enzymes make it a valuable compound in both scientific research and industrial applications .

Biological Activity

Cerbinal is a natural compound derived from the plant Cerbera odollam, also known as the Bintaro tree. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and agriculture. This article explores the biological activity of this compound, including its anticancer properties, effects on various pathogens, and potential applications in pest management.

Chemical Composition and Sources

This compound is classified as an iridoid glycoside and is primarily isolated from the roots and fruits of Cerbera odollam. The plant itself is known for containing various bioactive compounds, including cardiac glycosides like cerberin, which contribute to its toxicity and medicinal properties .

Source Compound Type Active Compounds
StemLignansCerbers ligninA-1, Cerbera ligninJ-N Cycloolivil
RootTerpenoidsThis compound
FruitCardiac GlycosidesCerberin

Anticancer Activity

Recent studies have highlighted this compound's potent anticancer properties. It has been shown to inhibit cancer cell growth significantly, with GI50 values (the concentration required to inhibit cell growth by 50%) reported to be less than 90 nM in various human cancer cell lines. The mechanism of action involves inducing apoptosis through G2/M cell cycle arrest and activation of caspases .

  • Apoptosis Induction : this compound triggers programmed cell death in cancer cells by activating caspases and cleaving PARP (poly ADP-ribose polymerase) .
  • Inhibition of Signaling Pathways : It inhibits the PI3K/AKT/mTOR signaling pathway, which is crucial for tumor growth and survival, leading to decreased expression of oncogenes such as c-Myc and STAT-3 .
  • Reactive Oxygen Species (ROS) Generation : this compound increases ROS levels, causing DNA damage that further promotes apoptosis in cancer cells .

Antiviral and Insecticidal Properties

This compound has also been evaluated for its antiviral activity, particularly against Tobacco Mosaic Virus (TMV), where it demonstrated significant inhibitory effects. In laboratory settings, it showed an inactivation effect of 49.0% at a concentration of 500 μg/mL .

Furthermore, this compound exhibits insecticidal properties against pests like Plutella xylostella, making it a candidate for natural pesticide development. Studies suggest that its application can effectively reduce pest populations while being less harmful to beneficial insects compared to synthetic pesticides .

Case Studies and Research Findings

Several case studies have documented the effects of this compound:

  • Anticancer Efficacy : In a controlled study involving breast cancer cell lines (MCF7 and T47D), this compound was found to significantly suppress cell proliferation and induce apoptosis through the mechanisms mentioned above .
  • Pest Management : Research indicated that formulations containing this compound could reduce feeding activity in Plutella xylostella, suggesting its potential use as a biopesticide .
  • Toxicological Studies : Animal studies revealed that even small doses of this compound could lead to severe toxicity, emphasizing the need for careful dosage management in therapeutic applications .

Properties

IUPAC Name

methyl 7-formylcyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-14-11(13)10-6-15-5-9-7(4-12)2-3-8(9)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHQFFOWCUDBPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC=C2C1=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is cerbinal and where is it found?

A1: this compound is a naturally occurring compound classified as an iridoid, a type of secondary metabolite found in various plants. It was first isolated from the bark of the Cerbera manghas L. tree . Later, it was also discovered in Gardenia jasminoides Ellis .

Q2: What is the molecular structure of this compound?

A2: this compound is characterized by a unique Δ3,5,7,9-tetraene aromatic 10 π-system. Its molecular formula is C11H8O4 and it has a molecular weight of 204.18 g/mol . Structurally, it features a 10-formyl and 11-carbomethoxy residue attached to its iridoid skeleton .

Q3: What are the reported biological activities of this compound?

A3: Research suggests that this compound exhibits a range of biological activities, notably:

  • Antifungal activity: It demonstrates potent antifungal properties, particularly against Puccinia coronata f. sp. avenae, the oat crown rust fungus .
  • Antiviral activity: Studies have shown this compound possesses inhibitory effects against the Tobacco Mosaic Virus (TMV) .
  • Insecticidal activity: While less potent than its antiviral activity, this compound exhibits some insecticidal activity against the diamondback moth (Plutella xylostella) .

Q4: Has this compound been investigated using computational chemistry methods?

A5: Yes, molecular docking studies have been conducted to investigate the interaction between this compound and the Tobacco Mosaic Virus (TMV) protein . Additionally, molecular dynamics simulations have been used to study this compound's interaction with the glutamate receptor 2 (GluR2) subunit of the AMPA receptor. This research suggested that this compound might induce significant structural changes in GluR2 .

Q5: Are there any efficient synthetic routes for this compound?

A6: Yes, this compound can be efficiently synthesized from (+)-genipin, a readily available starting material. A notable synthetic approach involves a six-step process, including a key dehydration step of the hemiacetal followed by dehydrogenation using DDQ . Another method highlights the formation of the core structure through a Diels-Alder reaction followed by aromatization and final modifications .

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